

An In-Depth Technical Guide to the Fundamental Properties of Carbazates

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Compound of Interest

Compound Name: *Carbazate*
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Introduction

Carbazates, esters of carbazic acid ($\text{H}_2\text{NNHCOOH}$), are a class of organic compounds characterized by the presence of a hydrazinylcarbonyl moiety ($-\text{NHNHCOOR}$). This functional group imparts unique chemical and physical properties that have led to their increasing application in medicinal chemistry and drug development. Often considered structural analogs of carbamates, which are esters of carbamic acid, **carbazates** possess a distinguishing N-N single bond that influences their reactivity, conformational flexibility, and biological activity. This guide provides a comprehensive overview of the core properties of **carbazates**, including their synthesis, physicochemical characteristics, reactivity, and role in drug design, with a focus on providing actionable data and experimental insights for professionals in the field.

Physicochemical Properties of Carbazates

The physicochemical properties of **carbazates** are crucial for their application in drug design, influencing factors such as solubility, stability, and membrane permeability. These properties are dictated by the nature of the substituent groups on the nitrogen atoms and the ester moiety. A summary of key quantitative data for representative **carbazates** is presented below.

Table 1: Physicochemical Properties of Common Carbazates

Carbazate Derivative	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Methyl Carbazate	6294-89-9	C ₂ H ₆ N ₂ O ₂	90.08	70-73	108 @ 12 mmHg
Ethyl Carbazate	4114-31-2	C ₃ H ₈ N ₂ O ₂	104.11	44-47	108-110 @ 22 mmHg
tert-Butyl Carbazate	870-46-2	C ₅ H ₁₂ N ₂ O ₂	132.16	37-42	61-65 @ 1.2 mmHg
Benzyl Carbazate	5331-43-1	C ₈ H ₁₀ N ₂ O ₂	166.18	66-71	-

Spectroscopic Data

The structural elucidation of **carbazates** relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: The protons of the N-NH₂ group in **carbazates** typically appear as a broad singlet. The chemical shifts of the ester alkyl or aryl group protons are observed in their characteristic regions.

¹³C NMR: The carbonyl carbon of the **carbazate** functional group typically resonates in the range of 155-165 ppm.

IR Spectroscopy: **Carbazates** exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H bending vibrations (around 1600-1630 cm⁻¹).

Table 2: Spectroscopic Data for Representative Carbazates

Carbazate Derivative	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (ν , cm^{-1})
Methyl Carbazate	3.73 (s, 3H, OCH_3), 3.77 (d, 2H, NH_2), 6.09 (s, 1H, NH)[1]	52.1 (OCH_3), 158.9 (C=O)	3320 (N-H), 1720 (C=O), 1625 (N-H bend)
Ethyl Carbazate	1.25 (t, 3H, CH_3), 4.15 (q, 2H, OCH_2), 4.0 (br s, 2H, NH_2), 6.8 (br s, 1H, NH)	14.5 (CH_3), 61.5 (OCH_2), 158.0 (C=O) [2]	3340 (N-H), 1710 (C=O), 1620 (N-H bend)
tert-Butyl Carbazate	1.46 (s, 9H, $\text{C}(\text{CH}_3)_3$), 3.83 (s, 2H, NH_2), 6.73 (s, 1H, NH)[3]	28.2 ($\text{C}(\text{CH}_3)_3$), 80.1 ($\text{C}(\text{CH}_3)_3$), 158.2 (C=O)[3]	3350 (N-H), 1705 (C=O), 1630 (N-H bend)
Benzyl Carbazate	5.11 (s, 2H, OCH_2), 4.0 (br s, 2H, NH_2), 7.0 (br s, 1H, NH), 7.3-7.4 (m, 5H, Ar-H) [4]	67.0 (OCH_2), 128.0, 128.1, 128.5, 135.9 (Ar-C), 157.5 (C=O)	3332 (N-H), 1694 (C=O), 1610 (N-H bend)[5]

Synthesis of Carbazates

Carbazates are most commonly synthesized by the reaction of hydrazine or its derivatives with a chloroformate or a carbonate. The choice of reagents and reaction conditions allows for the preparation of a wide variety of **carbazate** derivatives.

General Experimental Protocol: Synthesis of tert-Butyl Carbazate from Di-tert-butyl dicarbonate[3]

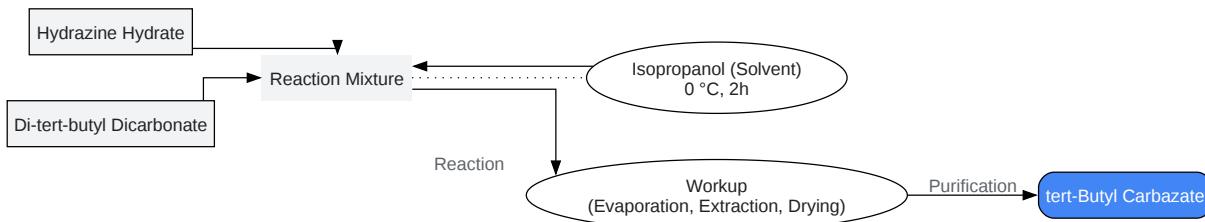
Materials:

- Hydrazine hydrate
- Di-tert-butyl dicarbonate (Boc anhydride)
- Isopropanol (IPA)

- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with stirring.
- Continue stirring the reaction mixture at 0 °C for 2 hours.
- Remove the solvent by rotary evaporation.
- Dissolve the residue in dichloromethane and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent by rotary evaporation to yield **tert-butyl carbazate** as a white semi-solid.



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Figure 1. Workflow for the synthesis of **tert-butyl carbazate**.

Reactivity of Carbazates

The reactivity of the **carbazate** functional group is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

- N-Acylation and N-Alkylation: The terminal nitrogen atom of the hydrazine moiety is nucleophilic and can readily undergo acylation and alkylation reactions.
- Condensation with Carbonyls: **Carbazates** react with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds.^[6]
- Cyclization Reactions: **Carbazate** derivatives are versatile precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles.

Carbazates in Drug Development

The **carbazate** moiety is increasingly being incorporated into drug candidates due to its favorable properties as a bioisostere for amide and ester groups, its ability to act as a linker in prodrugs, and its role as a pharmacophore in enzyme inhibitors.

Carbazates as Cholinesterase Inhibitors

Carbamates are well-known inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.^{[7][8]} **Carbazate**-based compounds, due to their structural similarity to carbamates, are also being explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.^[7] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to its inactivation.

The cholinergic signaling pathway is a critical target for such inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. Inhibition of AChE by a **carbazate**-based inhibitor increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

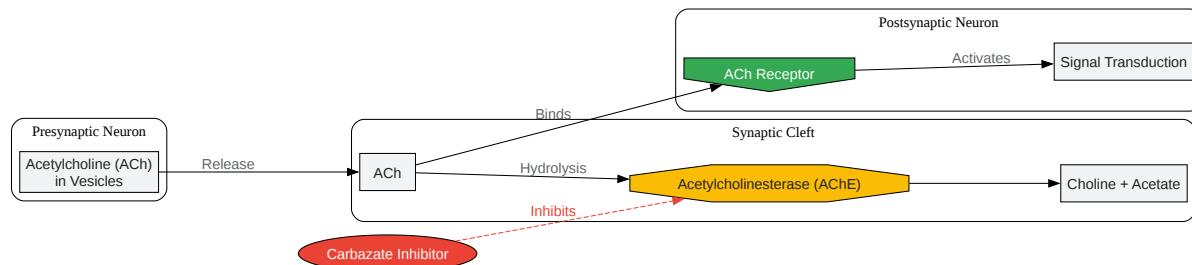
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Figure 2. Inhibition of acetylcholinesterase by a **carbamate** inhibitor in the cholinergic synapse.

Carbazates as Prodrugs and Linkers

The stability of the **carbamate** linkage can be modulated by the substituents, making it a suitable linker for prodrug design.[9][10] A prodrug is an inactive compound that is converted into an active drug in the body. **Carbamate**-based prodrugs can be designed to release the active drug upon enzymatic or chemical cleavage of the **carbamate** bond. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life, and to reduce its toxicity.

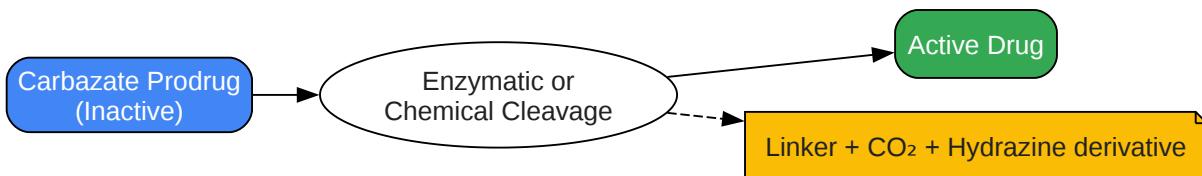
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Figure 3. General scheme of **carbazate** prodrug activation.

Conclusion

Carbazates represent a versatile and promising class of compounds for drug discovery and development. Their unique structural and electronic properties, distinct from the closely related carbamates, offer a range of opportunities for the design of novel therapeutics. The ability to fine-tune their physicochemical properties through synthetic modification, coupled with their utility as enzyme inhibitors, prodrug linkers, and synthetic intermediates, ensures that **carbazates** will continue to be an area of active research. This guide has provided a foundational overview of the core properties of **carbazates**, offering a valuable resource for scientists and researchers in the pharmaceutical sciences. Further exploration into the biological activities of diverse **carbazate** derivatives is warranted to fully unlock their therapeutic potential.

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